molecular formula C20H15N3O3 B2444823 2-(1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide CAS No. 946209-91-2

2-(1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Cat. No. B2444823
M. Wt: 345.358
InChI Key: GUXZILJMRJXAJO-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Anti-Inflammatory Applications

  • Design-based Synthesis and Molecular Docking Analysis : A study by Al-Ostoot et al. (2020) involved the synthesis of an indole acetamide derivative, similar to the compound . They confirmed its anti-inflammatory activity through in silico modeling targeting cyclooxygenase domains (Al-Ostoot et al., 2020).

Antioxidant Properties

  • Synthesis and Antioxidant Properties : Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, closely related to your compound, and evaluated their antioxidant activity. They found considerable activity, particularly in compounds with certain halogen attachments (Gopi & Dhanaraju, 2020).

Antimicrobial and Hemolytic Activity

  • Synthesis, Antimicrobial Evaluation, and Hemolytic Activity : Gul et al. (2017) researched 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds exhibited variable antimicrobial activities against selected microbial species and were generally low in cytotoxicity (Gul et al., 2017).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation of Isoxazole-Substituted 1,3,4-Oxadiazoles : Marri et al. (2018) synthesized compounds related to the one , exhibiting good in vitro antimicrobial activity against various bacterial and fungal strains (Marri et al., 2018).

Anticonvulsant Evaluation

  • Synthesis and Anticonvulsant Evaluation of Indoline Derivatives : Nath et al. (2021) worked on N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and related compounds, evaluating them for anticonvulsant activities. They found significant activity against both maximal electroshock and subcutaneous pentylenetetrazole seizure models (Nath et al., 2021).

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-19(16-12-21-17-9-5-4-8-15(16)17)20(25)22-11-14-10-18(26-23-14)13-6-2-1-3-7-13/h1-10,12,21H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXZILJMRJXAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide

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